molecular formula C11H16N2 B1295630 1-Methyl-4-phenylpiperazine CAS No. 3074-43-9

1-Methyl-4-phenylpiperazine

Cat. No. B1295630
CAS RN: 3074-43-9
M. Wt: 176.26 g/mol
InChI Key: WQDDXVGJRSTLED-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpiperazine (1-MPP) is a synthetic piperazine derivative that has been studied for its potential therapeutic applications in the medical field. It is a monoamine neurotransmitter agonist that has been studied for its effects on various biochemical and physiological processes. 1-MPP has been synthesized in a variety of ways and has been studied for its ability to affect the release of neurotransmitters and to act as a potent agonist for certain receptors.

Scientific Research Applications

Tuberculostatic Activity

1-Methyl-4-phenylpiperazine derivatives have been explored for their tuberculostatic activity. A study by Foks et al. (2004) demonstrated that specific derivatives exhibited minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).

Synthesis and Characterization

Zhao-huaa (2012) focused on the synthesis of 1-Methyl-3-phenylpiperazine, highlighting modifications in the synthesis process to improve production quality and efficiency, which is crucial for industrial manufacturing (Yan Zhao-huaa, 2012).

Intestinal Permeation Enhancers

A study by Fein et al. (2017) investigated phenylpiperazine derivatives, including this compound, for their potential as intestinal permeation enhancers. They found that certain derivatives could enhance transepithelial transport with lower toxicity, suggesting promise for oral administration of therapeutics (Fein et al., 2017).

Serotoninergic Receptor Ligands

Handzlik et al. (2014) explored phenylpiperazine derivatives for their affinity for serotoninergic receptors. They found significant affinities for certain receptors, indicating potential applications in neuropsychopharmacology (Handzlik et al., 2014).

Stability and Chemical Properties

Tarsa et al. (2019) conducted a study on the stability of a novel phenylpiperazine derivative. Understanding the stability and degradation pathways of these compounds is essential for their development as pharmaceuticals (Tarsa et al., 2019).

Antitussive Activity

Tian (2006) synthesized a phenylpiperazine derivative and evaluated its antitussive activity. This indicates the potential use of such derivatives in cough treatments (Tian, 2006).

Electrochemical Synthesis

Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing phenylpiperazine derivatives, contributing to greener chemistry practices (Nematollahi & Amani, 2011).

Mechanism of Action

Target of Action

1-Methyl-4-phenylpiperazine primarily targets the intestinal epithelium . The intestinal epithelium is a major barrier preventing oral administration of macromolecular therapeutics .

Mode of Action

This compound interacts with its target, the intestinal epithelium, by enhancing transepithelial transport . This interaction results in improved transport across the intestinal epithelium into the bloodstream .

Biochemical Pathways

The action of this compound affects the paracellular diffusion pathway in the intestinal epithelium . This results in an increase in the permeability of the fluorescent marker calcein over 100-fold .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its ability to enhance the absorption of macromolecular therapeutics across the intestinal epithelium . This enhancement improves the bioavailability of these therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in mitochondrial membrane potential and an increase in plasma membrane potential in Caco-2 cells . It also induces a concentration-dependent decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of the paracellular marker .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. The compound causes the Krebs-Henseleit buffer pH to become alkaline, which partially attenuates the increase in permeability of the paracellular marker .

Safety and Hazards

1-Methyl-4-phenylpiperazine can cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance transepithelial transport with minimal cytotoxicity compared to other molecules . This compound interacts with enzymes such as tyrosine hydroxylase and proteins involved in the dopamine synthesis pathway . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Caco-2 cells, it has been observed to decrease mitochondrial membrane potential and increase plasma membrane potential . These changes can impact cellular energy metabolism and signal transduction pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it has been shown to interact with the GABA receptor, which plays a role in neurotransmission . Additionally, it can modulate the activity of enzymes involved in neurotransmitter synthesis, thereby influencing neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving C57BL/6 mice, it has been observed that higher doses of this compound can lead to neurotoxic effects, such as tremors and convulsions . These effects are dose-dependent, with higher doses resulting in more severe symptoms. It is important to determine the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been shown to enhance transepithelial transport, suggesting that it can cross cellular barriers efficiently . This property is important for its potential use in drug delivery systems, where efficient transport and distribution are critical for therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the mitochondria and plasma membrane of cells . This localization is likely directed by targeting signals or post-translational modifications that guide the compound to specific cellular compartments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-methyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDDXVGJRSTLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184762
Record name Piperazine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3074-43-9
Record name 1-Methyl-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1 L flask was charged with 141.3 g of bromobenzene, 30.1 g of 1-methylpiperazine and 43.8 g of potassium tert-butoxide. The flask was then placed on an ice bath for 10 minutes and the contents rapidly stirred. 2.04 g of “PEPPSI” catalyst[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)-palladium (II) dichloride was then added and the flask fitted with a reflux condenser. The reaction was refluxed under a nitrogen atmosphere for 2 hours and then cooled to room temperature. The reaction mixture was then filtered through a pad of 800 mL of silica gel in a 2 L D-filter flask and the pad subsequently rinsed with 600 mL of ether. Then the product was extracted from the pad with ethanol. Evaporation of the ethanol gave 39.4 g of 1-methyl-4-phenylpiperazine.
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141.3 g
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30.1 g
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43.8 g
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catalyst[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)-palladium (II) dichloride
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Synthesis routes and methods III

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), N-(methyl)piperazine (166 μL, 1.50 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.1) afforded N-phenyl-N′-(methyl)piperazine (125 mg, 71% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity.
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K3PO4
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425 mg
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111 μL
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copper(I) iodide
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hexane ethyl acetate
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Synthesis routes and methods IV

Procedure details

Sodium hydride (60% liquid paraffin dispersion, 2.70 g, 67.8 mmol) was added to a solution of 1-phenylpiperazine (10.0 g, 61.6 mmol) in N,N-dimethylformamide (80 mL) at 0° C., and the mixture was stirred for 10 minutes at the same temperature. To the reaction mixture was added Iodomethane (8.74 g, 67.8 mmol), and the mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into water (80 mL), and extracted twice with ethyl acetate. The organic layers were combined, washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was crystallized from hexane-isopropyl ether to obtain 1-methyl-4-phenylpiperazine (7.40 g). Bromine (7.00 g, 43.8 mmol) was added to a solution of this compound in ethanol (80 mL) at 0° C., and the mixture was stirred for 1 hour at room temperature. Water (80 mL) was poured into the reaction mixture, which was then extracted twice with ethyl acetate. The organic layer was combined, washed with an aqueous saturated sodium hydrogencarbonate and water, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain the title compound (8.1 g, yield 52%).
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2.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Methyl-4-phenylpiperazine impact epithelial cell monolayers, and what is the underlying mechanism?

A: While this compound itself has shown limited effects on epithelial monolayer integrity, its structural analog, 1-Phenylpiperazine, demonstrates significant effects. Research indicates that 1-Phenylpiperazine enhances the permeability of epithelial cell monolayers by increasing myosin-generated force within cells. This heightened force disrupts cell-cell contacts, particularly cadherin junctions, which are impacted before tight junctions []. This understanding provides valuable insights into how this class of compounds might function as transient epithelial permeation enhancers.

Q2: What are the potential implications of the multiple mechanisms of action observed with 1-(4-Methylphenyl)piperazine?

A: While 1-(4-Methylphenyl)piperazine shows promise as a permeation enhancer, its interaction with multiple physiological pathways raises concerns. Research suggests that its permeation enhancement capacity involves 5-HT4 receptors, loop diuretics, and myosin light chain kinase []. This multi-target activity indicates that while it effectively increases drug permeability, it might also impact broader intestinal physiology beyond the desired effect [].

Q3: What analytical techniques have been employed to characterize the structure of this compound?

A: Single-crystal X-ray diffraction has been used to elucidate the structure of this compound when complexed with Trimethylaluminium. This technique revealed that the aluminum atom coordinates with the nitrogen atom of the piperazine ring carrying the methyl group, forming a distorted tetrahedral geometry []. This detailed structural information contributes to understanding the potential interactions and reactivity of this compound.

  1. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae:
  2. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures:
  3. Trimethyl(1‐methyl‐4‐phenylpiperazine‐N1)aluminium:
  4. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers:

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